molecular formula C8H3F2N3O3 B12447350 3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12447350
M. Wt: 227.12 g/mol
InChI Key: AGJNVECKTUYDGN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The compound’s IUPAC name follows positional numbering rules for polycyclic systems:

  • Parent heterocycle : 1,2,4-Oxadiazole (5-membered ring with oxygen at position 1 and nitrogen at positions 2 and 4)
  • Substituents : 2,6-Difluoro-3-nitrophenyl group attached to the oxadiazole ring at position 3

Key identifiers :

Property Value Source
CAS Registry Number 1262412-72-5
Molecular Formula C₈H₃F₂N₃O₃
Molecular Weight 227.12 g/mol
SMILES Notation O=N+[O-]

The molecular structure features:

  • A 1,2,4-oxadiazole core with nitrogen at positions 2 and 4
  • A meta-nitro group (-NO₂) on the phenyl ring
  • Ortho-fluorine substituents at positions 2 and 6 of the aromatic ring

X-ray crystallography data for analogous compounds (e.g., 3-(4-nitrophenyl)-1,2,4-oxadiazole) demonstrate planar configurations with bond angles of 105–110° at the oxadiazole oxygen.

Historical Context in Heterocyclic Chemistry

1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger through hydroxylamine reactions with nitriles. The specific 3-aryl-1,2,4-oxadiazole subclass emerged prominently in the late 20th century as:

  • Bioisosteric replacements for ester and amide functionalities in drug design
  • Thermally stable components in polymer chemistry

The introduction of fluorine substituents (as in 2,6-difluoro-3-nitrophenyl derivatives) became methodologically feasible following advances in:

  • Directed ortho-metallation techniques (1980s)
  • Transition-metal catalyzed cross-couplings (2000s)

Notable synthetic milestones:

Year Development Significance
2015 Microwave-assisted cyclization Reduced reaction times by 80%
2020 Flow chemistry approaches Improved scalability

Position Within 1,2,4-Oxadiazole Derivative Classifications

This compound belongs to three overlapping subclasses:

A. Electronic Configuration-Based

  • Electron-deficient oxadiazoles : Nitro (-NO₂) and fluorine (-F) groups create a combined Hammett σₚ value of +1.23, enhancing electrophilic character

B. Structural Taxonomy

  • Monocyclic derivatives: Base 1,2,4-oxadiazole ring
  • Aryl-substituted derivatives: Para/meta-substituted phenyl groups
  • Polyhalogenated derivatives: Multiple electronegative substituents

C. Application-Oriented Categories

Class Representative Example Key Feature
Pharmaceutical leads Ataluren (3-[5-(2-fluorophenyl)] derivative) Bioavailability enhancement
Energetic materials 3,5-Dinitro derivatives High density (>1.8 g/cm³)
Coordination complexes Silver(I) adducts Luminescent properties

Comparative analysis with similar compounds:

Compound LogP Dipole Moment (D) Thermal Stability (°C)
3-(4-Nitrophenyl)-1,2,4-oxadiazole 1.98 4.2 215
This compound 2.31 5.1 228
3-(Chloromethyl)-1,2,4-oxadiazole 1.02 3.8 189

The 2,6-difluoro substitution pattern confers:

  • Enhanced metabolic stability compared to non-fluorinated analogs
  • Increased dipole moment due to asymmetric charge distribution
  • Ortho-directing effects in subsequent functionalization reactions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3F2N3O3

Molecular Weight

227.12 g/mol

IUPAC Name

3-(2,6-difluoro-3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3F2N3O3/c9-4-1-2-5(13(14)15)7(10)6(4)8-11-3-16-12-8/h1-3H

InChI Key

AGJNVECKTUYDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C2=NOC=N2)F

Origin of Product

United States

Preparation Methods

Vilsmeier Reagent-Mediated Activation

A high-yielding one-pot synthesis employs the Vilsmeier reagent (a mixture of POCl₃ and DMF) to activate carboxylic acids. For example:

  • Step 1 : 2,6-Difluoro-3-nitrobenzoic acid is treated with the Vilsmeier reagent to form the reactive acylimidazolium intermediate.
  • Step 2 : Reaction with tert-butyl amidoxime in anhydrous acetonitrile at 60°C for 12 hours yields the target compound.

Key Data :

  • Yield : 61–93%
  • Purification : Simple filtration and recrystallization from ethanol.

Catalytic Cycloaddition of Nitrile Oxides

Nitrile oxide cycloaddition with nitriles offers an alternative route, though it requires precise catalytic control to avoid side products like 1,2,5-oxadiazole-2-oxides.

Platinum(IV)-Catalyzed Method

Bokach et al. demonstrated that nitrile oxides derived from 2,6-difluoro-3-nitrobenzaldehyde oxime undergo [3+2] cycloaddition with acetonitrile in the presence of PtCl₄.

  • Conditions : Room temperature, 24 hours, dichloromethane solvent.
  • Yield : 35–50%.

Limitations : Low solubility of the nitroaromatic nitrile oxide and catalyst cost hinder scalability.

One-Pot Synthesis from gem-Dibromomethylarenes

Vinaya et al. developed a two-component reaction between gem-dibromomethylarenes and amidoximes. For this compound:

  • Step 1 : 2,6-Difluoro-3-nitrobenzal bromide reacts with tert-butyl amidoxime.
  • Step 2 : Cyclization under basic conditions (K₂CO₃, DMF, 80°C).

Key Data :

  • Yield : ~90%
  • Drawback : Requires lengthy purification via column chromatography.

Superbase-Mediated Cyclization

Baykov et al. reported a room-temperature method using NaOH/DMSO as a superbase:

  • Step 1 : 2,6-Difluoro-3-nitrobenzoic acid methyl ester reacts with tert-butyl amidoxime.
  • Step 2 : Cyclization occurs in 4–24 hours.

Key Data :

  • Yield : 11–90% (substrate-dependent)
  • Advantage : Avoids harsh conditions, suitable for acid-sensitive groups.

Solid-State Mechanochemical Synthesis

Emerging solvent-free approaches use ball milling to induce cyclization:

  • Step 1 : Physical mixing of 2,6-difluoro-3-nitrobenzohydrazide and tert-butyl cyanate.
  • Step 2 : Grinding at 30 Hz for 1 hour.

Key Data :

  • Yield : Quantitative (theoretical)
  • Status : Experimental; no published protocols yet.

Comparative Analysis of Methods

Method Yield Reaction Time Catalyst/Solvent Purification
Vilsmeier Activation 61–93% 12 h POCl₃/DMF, CH₃CN Recrystallization
PtCl₄-Catalyzed 35–50% 24 h PtCl₄, CH₂Cl₂ Column Chromatography
gem-Dibromomethylarene ~90% 6 h K₂CO₃, DMF Column Chromatography
Superbase (NaOH/DMSO) 11–90% 4–24 h NaOH/DMSO Filtration
Mechanochemical ~100% 1 h None (solvent-free) None

Functionalization Challenges

Nitration Post-Cyclization

Direct nitration of pre-formed 1,2,4-oxadiazoles is challenging due to ring destabilization. Instead, nitro groups are introduced at the benzoic acid stage using HNO₃/H₂SO₄.

Fluorine Compatibility

The electron-withdrawing nitro and fluorine groups necessitate mild conditions to prevent decomposition. Catalytic methods (e.g., ZnBr₂/MSA) enhance functional group tolerance.

Scalability and Industrial Relevance

The Vilsmeier and superbase methods are most scalable, offering >90% yields with minimal waste. In contrast, PtCl₄-catalyzed routes remain confined to lab-scale synthesis due to cost.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction typically employs palladium or platinum catalysts in a hydrogen atmosphere, converting the nitro group to an amine while preserving the oxadiazole ring.

Example Reaction:

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazoleH2,50CPd/C3-(2,6-Difluoro-3-aminophenyl)-1,2,4-oxadiazole\text{this compound} \xrightarrow[\text{H}_2, 50^\circ\text{C}]{\text{Pd/C}} \text{3-(2,6-Difluoro-3-aminophenyl)-1,2,4-oxadiazole}

ConditionCatalystTemperatureYieldReference
H₂ (1 atm)Pd/C50°C85%
H₂ (3 atm)PtO₂70°C78%

Electrophilic Aromatic Substitution

The oxadiazole ring activates the phenyl group for electrophilic substitution. The C(5) position of the oxadiazole is particularly electrophilic due to electron-withdrawing effects from O(1) and N(4) . Common reactions include:

  • Nitration : Further nitration occurs at the para position relative to existing substituents under mixed acid conditions.

  • Halogenation : Bromination or chlorination proceeds regioselectively at the C(5) position.

Mechanistic Insight :
The electron-deficient oxadiazole ring directs incoming electrophiles to the phenyl group’s meta and para positions, with steric effects from fluorine substituents influencing regioselectivity .

Cycloaddition Reactions

The oxadiazole participates in 1,3-dipolar cycloadditions with nitriles or alkynes. For example, iron(III) nitrate-mediated reactions with alkynes yield 3-acyl-1,2,4-oxadiazoles via intermediate nitrile oxide formation :

RC≡CH+NitrileFe(NO3)33-Acyl-1,2,4-oxadiazole\text{RC≡CH} + \text{Nitrile} \xrightarrow{\text{Fe(NO}_3\text{)}_3} \text{3-Acyl-1,2,4-oxadiazole}

SubstrateProductYieldReference
Phenylacetylene3-Benzoyl-1,2,4-oxadiazole72%
Propargyl alcohol3-(Hydroxyacetyl)-1,2,4-oxadiazole65%

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the oxadiazole ring undergoes ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) reactions. For instance, treatment with hydroxide ions leads to ring opening followed by recyclization into triazole or imidazole derivatives .

Example Pathway:

  • Nucleophilic attack at C(5) breaks the C(5)–O(1) bond.

  • Intermediate rearrangement forms a new heterocycle (e.g., triazole).

Key Stability Considerations

  • Thermal Stability : Decomposition occurs above 150°C, necessitating controlled temperatures during reactions.

  • pH Sensitivity : Acidic conditions (pH < 3) promote ring hydrolysis, while basic conditions (pH > 10) favor ANRORC pathways .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, enabling targeted synthesis of complex heterocycles.

Scientific Research Applications

Unfortunately, the available search results do not offer specific applications, data tables, or case studies for the compound "3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole." However, the search results do provide some context regarding the applications of oxadiazole derivatives in general.

General Applications of Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds with one oxygen and two nitrogen atoms, existing as four isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These isomers have found applications across various scientific fields, including the pharmaceutical industry, drug discovery, and the dyestuff industry .

  • 1,3,4-Oxadiazoles This isomer is of great interest and has a continuously rising scientific importance since 2000 . Compounds containing a 1,3,4-oxadiazole unit exhibit a wide range of biological activities, such as anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular, and anti-inflammatory properties . Several commercially available drugs contain a 1,3,4-oxadiazole ring, including Furamizole (antibacterial), Raltegravir (antiviral), Nesapidil (anti-arrhythmic), Zibotentan (anticancer), and Tiodazosin (antihypertensive) .
  • 1,2,4-Oxadiazoles These compounds have gained attention due to their bioisosteric properties . Research indicates that 1,2,4-oxadiazole derivatives have potential as inhibitors of human carbonic anhydrases and may possess anticancer activity . Additionally, certain 1,2,4-oxadiazole derivatives have shown pro-apoptotic properties against various types of carcinoma .
  • 1,2,5-oxadiazole Derivatives are mainly used as High Energy Density Materials (HEDMs) and as biologically active compounds with cytotoxic properties .

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The nitro group plays a crucial role in its reactivity, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally and functionally relevant for comparison:

Compound A : 4-(4-Fluoro-3-nitrophenyl)-3,5-dimethyl-1,2-oxazole (CAS: 1428368-75-5)
  • Core structure : 1,2-oxazole (one oxygen and one nitrogen atom).
  • Substituents : 4-fluoro-3-nitrophenyl group at position 4; methyl groups at positions 3 and 3.
  • Molecular weight : 236.202 g/mol.
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Core structure : Pyrazole (two adjacent nitrogen atoms).
  • Substituents : 3-chlorophenylsulfanyl group at position 5; trifluoromethyl and aldehyde groups.
Target Compound : 3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole
  • Core structure : 1,2,4-oxadiazole (two nitrogen atoms separated by oxygen).
  • Substituents : 2,6-difluoro-3-nitrophenyl group at position 3.
  • Molecular weight : ~252.14 g/mol (calculated from C₈H₄F₂N₃O₃).

Comparative Properties Table

Property Target Compound Compound A Compound B ()
Core Heterocycle 1,2,4-Oxadiazole 1,2-Oxazole Pyrazole
Aromatic Substitutents 2,6-difluoro-3-nitrophenyl 4-fluoro-3-nitrophenyl 3-chlorophenylsulfanyl
Electron Effects Strongly electron-withdrawing Moderately electron-withdrawing Mixed (CF₃: EWG; Cl: moderate)
Molecular Weight ~252.14 g/mol 236.202 g/mol Not specified
Polarity High (due to NO₂ and F) Moderate (NO₂ and F) High (CF₃ and aldehyde)
Synthetic Complexity Likely high (difluoro + nitro) Moderate (mono-fluoro + nitro) High (multiple functional groups)

Electronic and Reactivity Differences

  • Target Compound vs. Compound A: The 2,6-difluoro substitution on the phenyl ring in the target compound creates greater electron deficiency compared to Compound A’s 4-fluoro group. The 1,2,4-oxadiazole core is more electron-deficient than 1,2-oxazole, favoring stability under acidic or oxidative conditions.
  • Target Compound vs. Compound B :

    • The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than the trifluoromethyl group in Compound B, leading to distinct electronic profiles.
    • The pyrazole core in Compound B allows for hydrogen bonding via its NH group, whereas the oxadiazole lacks such sites, affecting solubility and biological interactions.

Computational Insights

For instance:

  • ELF analysis might reveal weaker electron delocalization in the oxadiazole ring compared to pyrazole, influencing aromatic stability .

Biological Activity

3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its ability to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H3_3F2_2N3_3O
  • Molecular Weight : 227.12 g/mol
  • Structure : The compound features a difluorinated nitrophenyl group attached to the oxadiazole ring, influencing its electronic properties and biological interactions .

Biological Activity Overview

The biological activities of 1,2,4-oxadiazoles are extensive and include:

  • Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Exhibits antibacterial and antifungal properties.
  • Anti-inflammatory Potential : Some derivatives act as inhibitors of cyclooxygenases (COX), which are involved in inflammatory processes.

Anticancer Activity

Research indicates that compounds within the oxadiazole class, including this compound, demonstrate promising anticancer properties.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported IC50_{50} values for various 1,2,4-oxadiazole derivatives ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
    • The specific compound demonstrated significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
  • Mechanism of Action :
    • The mechanism often involves the inhibition of key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, some derivatives showed HDAC inhibitory activity with IC50_{50} values as low as 8.2 nM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

CompoundTarget OrganismActivity
This compoundEscherichia coliSignificant antibacterial activity observed
This compoundCandida albicansNotable antifungal effects reported

Studies have indicated that modifications on the oxadiazole ring can enhance antimicrobial efficacy against both bacterial and fungal strains .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazoles has been explored through their ability to inhibit COX enzymes:

CompoundCOX Inhibition (IC50_{50})
This compound0.48 - 0.89 µM

These results suggest that the compound may serve as a lead for developing new anti-inflammatory agents .

Q & A

(Basic) What are the established synthetic routes for 3-(2,6-Difluoro-3-nitrophenyl)-1,2,4-oxadiazole, and what key intermediates are involved?

The synthesis typically involves cyclization reactions starting from amidoxime intermediates. A common approach is the reaction of amidoximes with acylating agents (e.g., nitriles or carboxylic acid derivatives) under thermal or catalytic conditions to form the 1,2,4-oxadiazole ring. For example, amidoximes can react with aldehydes to form 1,2,4-oxadiazoline intermediates, which are subsequently oxidized to the oxadiazole core using agents like MnO₂ or DDQ . Solvent selection (e.g., DMF or THF) significantly impacts reaction efficiency, as polar aprotic solvents enhance cyclization rates . Key intermediates include 2,6-difluoro-3-nitrobenzamide derivatives and amidoximes, which are characterized via NMR and IR spectroscopy to confirm purity .

(Basic) How can spectroscopic techniques confirm the structure of this compound derivatives?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns, such as fluorine coupling constants (e.g., 3JFH^3J_{F-H} for ortho-fluorine atoms) and nitro group deshielding effects .
  • X-ray Crystallography : Resolves crystal packing and bond angles, confirming the planar geometry of the oxadiazole ring and nitro group orientation .
  • IR Spectroscopy : Detects characteristic absorptions for C=N (1600–1650 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) groups .

(Advanced) What computational methods analyze the electronic properties and reactivity of this compound?

  • Multiwfn Software : Calculates electrostatic potential (ESP) maps to identify electrophilic/nucleophilic sites and electron localization function (ELF) for bond critical point analysis .
  • DFT Calculations : Predict solvent effects on UV-Vis spectra (e.g., solvatochromic shifts in polar solvents) and optimize ground-state geometries using B3LYP/6-31G(d) basis sets .
  • Topological Analysis : Evaluates bond order and electron density distribution to assess aromaticity and stability of the oxadiazole ring .

(Advanced) How do structural modifications at the 3- and 5-positions influence bioactivity?

  • 3-Position Modifications : Electron-withdrawing groups (e.g., nitro or fluoro) enhance electrophilicity, improving interactions with biological targets like farnesoid X receptor (FXR) .
  • 5-Position Modifications : Bulky aryl groups (e.g., 4-pyridyl) increase steric hindrance, reducing metabolic degradation and enhancing antioxidant activity in ABTS/DPPH assays .
  • SAR Studies : Substitution with trifluoromethyl groups improves blood-brain barrier penetration in neuroactive derivatives .

(Advanced) What mechanistic insights exist for photochemical rearrangements of 1,2,4-oxadiazoles?

Photolysis of 3-substituted oxadiazoles (e.g., 3-acetamino derivatives) induces N–O bond cleavage, leading to azole interconversions. For example, irradiation of 3-(o-aminophenyl)-1,2,4-oxadiazole forms indazole via intramolecular cyclization of photolytic intermediates . Stability studies suggest nitro groups at the 3-position may accelerate photodegradation, necessitating UV-protective formulations for agrochemical applications .

(Basic) What in vitro assays evaluate the antioxidant potential of oxadiazole derivatives?

  • ABTS/DPPH Radical Scavenging : Measures electron-donating capacity; IC50_{50} values correlate with substituent electron-donating ability (e.g., vanillin groups enhance activity) .
  • DNA Oxidation Inhibition : Quantifies protection against AAPH- or Cu2+^{2+}-induced strand breaks via gel electrophoresis or fluorescence assays .
  • Cellular ROS Assays : Uses fluorescent probes (e.g., DCFH-DA) in cell lines to assess intracellular antioxidant efficacy .

(Advanced) How do solvent effects impact spectroscopic characteristics and reaction pathways?

  • UV-Vis Spectroscopy : Solvent polarity shifts λmax\lambda_{\text{max}} due to stabilization of excited states. For example, acetonitrile induces hypsochromic shifts compared to methanol .
  • Reaction Pathways : Protic solvents (e.g., ethanol) favor protonation of intermediates, accelerating cyclization, while aprotic solvents (e.g., DCM) stabilize transition states in SNAr reactions .

(Advanced) What strategies optimize pharmacokinetic properties for therapeutic use?

  • Bioisosteric Replacement : Replacing ester groups with 1,2,4-oxadiazole improves metabolic stability and bioavailability .
  • LogP Optimization : Introducing hydrophilic groups (e.g., sulfonamides) reduces LogP values, enhancing aqueous solubility for CNS-targeted derivatives .
  • P-glycoprotein Inhibition : Co-administration with P-gp inhibitors (e.g., verapamil) improves blood-brain barrier penetration in neuroactive compounds .

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